molecular formula C11H12ClNO4 B1354796 Tert-butyl 2-chloro-5-nitrobenzoate CAS No. 55233-05-1

Tert-butyl 2-chloro-5-nitrobenzoate

Cat. No.: B1354796
CAS No.: 55233-05-1
M. Wt: 257.67 g/mol
InChI Key: UCERYJRYDLVOAD-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-5-nitrobenzoate is an organic compound with the molecular formula C11H12ClNO4 It is a derivative of benzoic acid, featuring a tert-butyl ester group, a chlorine atom, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-5-nitrobenzoate typically involves the esterification of 2-chloro-5-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 2-chloro-5-aminobenzoate derivatives.

    Hydrolysis: 2-chloro-5-nitrobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 2-chloro-5-nitrobenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-5-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical reactions.

Comparison with Similar Compounds

  • Tert-butyl 2-chloro-4-nitrobenzoate
  • Tert-butyl 2-chloro-3-nitrobenzoate
  • Tert-butyl 2-chloro-6-nitrobenzoate

Uniqueness: Tert-butyl 2-chloro-5-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 2-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCERYJRYDLVOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444104
Record name t-butyl 2-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55233-05-1
Record name t-butyl 2-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-nitrobenzoic acid (10.14 g, 50.3 mmol), thionyl chloride (4.4 mL, 60 mmol) and DMF (4 drops) in 1,2-dichloroethane (150 mL) was stirred at reflux for 14 h, cooled and evaporated. The acid chloride was dissolved in THF (100 mL), cooled to 0° C., and a solution of potassium t-butoxide (5.57 g, 50 mmol) in THF (150 mL) added dropwise over 30 min under nitrogen. The mixture was stirred a further 15 min at 0° C., diluted with aq. NaHCO3, extracted with EtOAc (×2), and the extracts dried (Na2SO4) and evaporated. Crystallisation from petroleum ether gave t-butyl 2-chloro-5-nitrobenzoate as a white crystalline solid (10.1 g, 78%), mp 91.5-92° C. 1H NMR (CDCl3) δ8.59 (d, J=2.8 Hz, 1H, H-6), 8.24 (dd, J=8.8, 2.8 Hz, 1H, H-4), 7.63 (d, J=8.8 Hz, 1H, H-3), 1.65 (s, 9H, t-Bu); 13C NMR (CDCl3) d 163.0 (CO2tBu), 146.1, 140.0, 133.3, (C-1,2,5), 132.0, 126.1, 126.0 (C-3,4,6), 84.0 (CMe3), 28.1 (CH3). Anal. Calculated for C11H12ClNO4 : C, 51.3; H, 4.7; N, 5.4; Cl, 13.8. Found: C, 51.3; H, 4.5; N, 5.6; Cl, 14.0%.
Quantity
10.14 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.57 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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